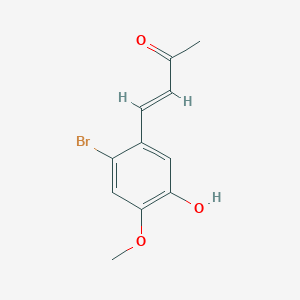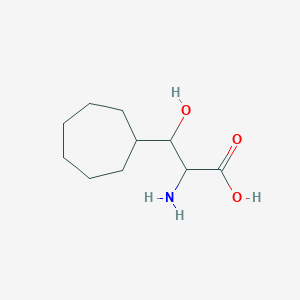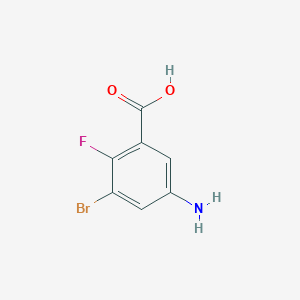
5-Amino-3-bromo-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-3-bromo-2-fluorobenzoic acid involves the bromination of 2-amino-3-fluorobenzoic acid. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane. The reaction is carried out at room temperature for a few hours until completion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-fluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo group can be replaced by an aryl or alkyl group, forming a new carbon-carbon bond .
Scientific Research Applications
5-Amino-3-bromo-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique substituents make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 2-Amino-3-bromo-5-fluorobenzoic acid
- 5-Amino-2-fluorobenzoic acid
Uniqueness
5-Amino-3-bromo-2-fluorobenzoic acid is unique due to the specific positions of its substituents on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-amino-3-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
OCGPTDLBEMFKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


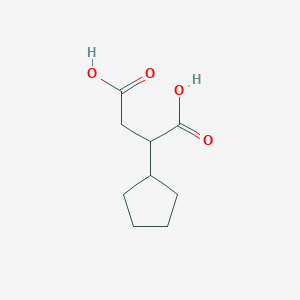
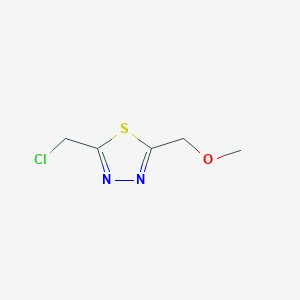
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
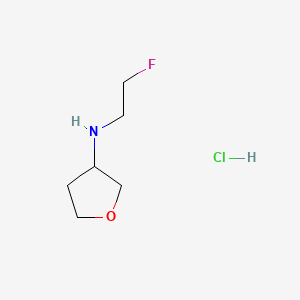
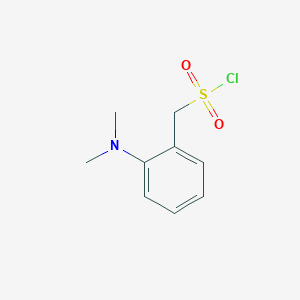
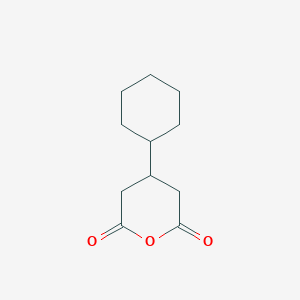
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)

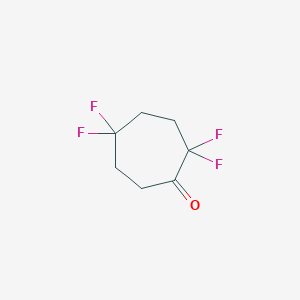

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

